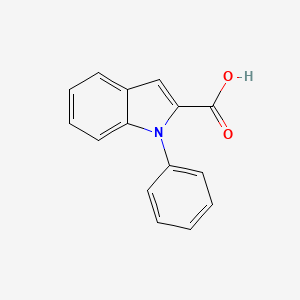

1-Phenyl-1H-indole-2-carboxylic acid

概要

説明

1-Phenyl-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position. Its unique structure makes it a valuable molecule in synthetic chemistry and biological research.

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for various applications in pharmaceuticals and research .

化学反応の分析

Types of Reactions: 1-Phenyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and other functionalized derivatives .

科学的研究の応用

Scientific Research Applications

- Chemistry: In chemistry, 1-Phenyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules and to study reaction mechanisms. It can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

- Biology: This compound is utilized in the development of bioactive molecules and the study of biological pathways. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors . The action of this compound affects the HIV-1 viral replication pathway by preventing the insertion of the viral DNA into the host genome, thus inhibiting the replication of the HIV-1 virus.

- Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Industrial production typically involves large-scale Fischer indole synthesis due to its efficiency and high yield.

Biochemical Analysis

- Biochemical Properties: this compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Indole derivatives, including this compound, can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cellular Effects: This compound influences cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of immune and inflammatory responses.

- Transport and Distribution: The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms.

- Subcellular Localization: The subcellular localization of this compound is crucial for its activity and function and can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications.

Pharmaceutical Development

5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid, a derivative of this compound, has potential applications in pharmaceutical development:

- Neuroprotective Effects: Indole compounds exhibit various biological activities that may be useful in treating neurodegenerative disorders.

- Treatment of Neurodegenerative Disorders: Research suggests the therapeutic potential of 5-Methoxy-3-(methylsulfanyl)-1-phenyl-1H-indole-2-carboxylic acid in treating neurodegenerative disorders.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors .

- Inhibition of Strand Transfer: Indole-2-carboxylic acid derivative 3 effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis showed that the indole core and C2 carboxyl group chelated the two Mg2+ ions within the active site of integrase .

- Integrase Inhibitory Effect: Structural optimizations on compound 3 provided derivative 20a, which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase .

作用機序

The mechanism of action of 1-Phenyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of certain viruses. The indole nucleus of the compound chelates with two magnesium ions within the active site of integrase, thereby inhibiting its activity .

類似化合物との比較

Indole-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

1-Methyl-1H-indole-2-carboxylic acid: Features a methyl group instead of a phenyl group, altering its chemical properties and reactivity.

5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid: Contains a fluorine atom, which can significantly affect its biological activity and chemical stability.

Uniqueness: 1-Phenyl-1H-indole-2-carboxylic acid stands out due to its phenyl group, which enhances its hydrophobicity and potential interactions with biological targets. This makes it a valuable compound in drug design and other applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

生物活性

1-Phenyl-1H-indole-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of HIV-1 integrase. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Target Interaction

The primary target of this compound is the HIV-1 integrase, an enzyme critical for the viral replication cycle. The compound inhibits the strand transfer step of the integration process, which is essential for the insertion of viral DNA into the host genome. This inhibition effectively reduces HIV-1 replication and proliferation.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in inflammatory responses. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation. Additionally, it modulates signaling pathways related to nuclear factor-kappa B (NF-κB), a key regulator in immune responses.

Biological Activities

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. In vitro studies have demonstrated its ability to inhibit HIV-1 integrase with an IC50 value of approximately 32.37 μM, showcasing its potential as a therapeutic agent against HIV . Further optimization of this compound has led to derivatives with enhanced inhibitory effects, achieving IC50 values as low as 0.13 μM .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been documented through various studies. It has been reported to reduce inflammation by inhibiting COX and LOX enzymes, which are involved in the production of pro-inflammatory mediators. These properties make it a candidate for treating conditions characterized by excessive inflammation.

Antioxidant Activity

Indole derivatives, including this compound, have shown potential antioxidant properties. They help mitigate oxidative stress by scavenging free radicals and reducing cellular damage, which is crucial for preventing various chronic diseases.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

-

Study on HIV-1 Integrase Inhibition

A significant study demonstrated that structural modifications to the indole core could enhance integrase inhibitory activity. Compounds with halogenated benzene rings at specific positions exhibited improved binding and inhibition capabilities, indicating the importance of molecular structure in therapeutic efficacy . -

Evaluation of Anti-inflammatory Effects

In animal models, lower doses of this compound exhibited notable anti-inflammatory and analgesic effects without significant toxicity. This finding suggests its potential use in pain management and inflammatory diseases. -

Antioxidant Studies

Research highlighted that indole derivatives possess antioxidant properties that could be beneficial in treating neurodegenerative disorders by reducing oxidative stress levels in neuronal cells.

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antiviral | Inhibits HIV-1 integrase | 32.37 μM (parent) |

| Enhanced derivatives show improved inhibition | As low as 0.13 μM | |

| Anti-inflammatory | Inhibits COX and LOX enzymes | Not specified |

| Antioxidant | Reduces oxidative stress | Not specified |

特性

IUPAC Name |

1-phenylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHIWHPGXRRKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349418 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58386-33-7 | |

| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic strategies are employed to introduce diverse substituents at the 3-position of the 1-phenyl-1H-indole-2-carboxylic acid scaffold?

A1: The research highlights two primary synthetic approaches:

- Dieckmann Cyclization: This method facilitates the formation of 3-hydroxy-1H-indole-2-carboxylic acid esters, which can be further derivatized. [, ]

- Ullmann Reaction: This copper-catalyzed reaction enables the introduction of a phenyl group at the 1-position of various substituted indoles, including those with 3-amino and 3-thio substituents. [, ]

Q2: How does the introduction of a phenyl group at the 1-position influence the reactivity of the indole ring?

A2: While the papers primarily focus on synthesis, the inclusion of a phenyl group at the 1-position can impact the electronic properties of the indole ring. This modification could influence the reactivity of the ring system in subsequent reactions, potentially affecting the ease of introducing further substituents at other positions. Further research is needed to fully elucidate these electronic and reactivity effects.

Q3: What is the significance of exploring different substituents at the 3-position of the this compound core?

A: The diversity of substituents introduced at the 3-position, including alkyl, alkoxy, amino, and sulfur-containing groups, suggests an interest in Structure-Activity Relationship (SAR) studies. [, , , ] By systematically varying these substituents, researchers aim to understand their impact on the biological activity, potency, and selectivity of the resulting this compound derivatives. This approach is crucial in medicinal chemistry for optimizing lead compounds towards desired pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。